Cyclic 3-Hydroxy Melatonin

Description

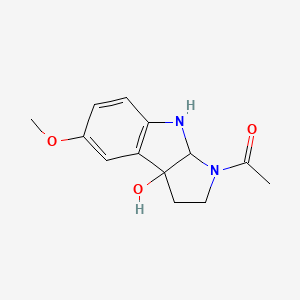

Cyclic 3-hydroxy melatonin (C3HOM), chemically designated as C₁₃H₁₆N₂O₃ (CAS 67199-08-0), is a key melatonin metabolite formed via hydroxyl radical (•OH) scavenging . Discovered in 1999, C3HOM is generated when melatonin reacts with •OH, forming a cyclic structure through intramolecular hemiacetal linkage between the 3-hydroxyl group and the indole nitrogen . This metabolite exhibits superior antioxidant activity compared to its parent molecule, melatonin, due to its enhanced capacity to neutralize reactive oxygen species (ROS) and suppress oxidative chain reactions . C3HOM is also implicated in mitochondrial protection by preserving electron transport chain efficiency and reducing nitric oxide (NO)-mediated damage .

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

1-(8b-hydroxy-7-methoxy-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-yl)ethanone |

InChI |

InChI=1S/C13H16N2O3/c1-8(16)15-6-5-13(17)10-7-9(18-2)3-4-11(10)14-12(13)15/h3-4,7,12,14,17H,5-6H2,1-2H3 |

InChI Key |

VADOSKJWFKUPQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2(C1NC3=C2C=C(C=C3)OC)O |

Origin of Product |

United States |

Preparation Methods

Enzyme Involved: Melatonin 3-Hydroxylase (M3H)

The primary biological preparation of this compound in plants is catalyzed by the enzyme melatonin 3-hydroxylase (M3H), a member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. This enzyme hydroxylates melatonin specifically at the 3-position to form 3-OHM.

- Source of M3H: M3H genes have been cloned from rice and Arabidopsis thaliana. Recombinant M3H proteins can be expressed in Escherichia coli for in vitro enzymatic synthesis.

- Reaction Conditions: The enzymatic reaction typically involves melatonin as a substrate, α-ketoglutarate as a co-substrate, and catalase to remove hydrogen peroxide byproducts. The reaction is carried out at 30 °C for about 1 hour in a buffered solution (e.g., 10 mM Tris-HCl, pH 8.0) with 50% glycerol to stabilize the enzyme.

Enzymatic Reaction Setup

| Component | Concentration/Amount |

|---|---|

| Melatonin | 100 µM |

| α-Ketoglutarate | 160 µM |

| Catalase | 400 µg |

| Recombinant M3H protein | Variable, purified and concentrated |

| Buffer | 10 mM Tris-HCl, pH 8.0, 50% glycerol |

| Temperature | 30 °C |

| Reaction Volume | 100 µL |

| Incubation Time | 1 hour |

The reaction is terminated by adding methanol, and the product is analyzed by high-performance liquid chromatography (HPLC) with fluorescence detection.

Purification and Analysis

- Purification: Recombinant M3H is purified using affinity chromatography (Ni-NTA column) after expression in E. coli BL21 (DE3).

- Product Detection: this compound is detected by HPLC using an Atlantis C18 column with a methanol gradient. Fluorescence detection is set at excitation 280 nm and emission 348 nm, with 3-OHM eluting at approximately 19 minutes.

Non-Enzymatic Preparation via Hydroxyl Radical Reaction

In animal systems, this compound is produced non-enzymatically by the reaction of melatonin with hydroxyl radicals (HO·). This method mimics oxidative stress conditions where melatonin scavenges reactive oxygen species, resulting in 3-OHM formation.

- Reaction Mechanism: Melatonin reacts with hydroxyl radicals generated in vitro, leading to the formation of 3-OHM as a footprint of melatonin's antioxidant activity.

- Applications: This pathway is used to study oxidative stress biomarkers and is less controlled than enzymatic synthesis but relevant for biological and toxicological research.

Chemical and Computational Studies Supporting Preparation

Density Functional Theory (DFT) studies have supported the understanding of 3-OHM's reactivity and formation mechanisms, particularly its radical scavenging activity.

- Theoretical models simulate the reaction of 3-OHM with hydroxyl and hydroperoxyl radicals, confirming its high antioxidant efficiency.

- These studies indirectly support the enzymatic preparation by confirming the stability and reactivity of the hydroxylated melatonin metabolite.

Summary Table of Preparation Methods

| Preparation Method | Description | Key Features | Reference |

|---|---|---|---|

| Enzymatic synthesis via M3H | Recombinant melatonin 3-hydroxylase converts melatonin to 3-OHM in vitro | High specificity, controlled reaction conditions | |

| Non-enzymatic radical reaction | Melatonin reacts with hydroxyl radicals to form 3-OHM | Biomimetic, oxidative stress model | |

| Computational modeling | DFT studies on radical scavenging mechanisms of 3-OHM | Supports understanding of reactivity and stability |

Research Findings and Analytical Data

- The recombinant AtM3H enzyme shows Michaelis-Menten kinetics with a Km of approximately 100 µM melatonin and Vmax of about 20.7 nmol/min/mg protein.

- 3-OHM exhibits significantly higher antioxidant activity than melatonin itself, with 15-fold increased radical scavenging capacity measured by DPPH assays.

- The enzymatic production of 3-OHM is inducible by environmental stressors such as cadmium in plants, indicating physiological relevance.

- Analytical methods such as HPLC-fluorescence and mass spectrometry confirm the identity and purity of 3-OHM produced enzymatically or chemically.

Chemical Reactions Analysis

Types of Reactions

Cyclic 3-Hydroxy Melatonin undergoes several types of chemical reactions, including:

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: This compound can participate in substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions

Hydroxyl Radicals (˙OH): These radicals are commonly used in oxidation reactions involving this compound.

Hydroperoxyl Radicals (˙OOH): These radicals are also involved in oxidation reactions.

Major Products Formed

The major products formed from the reactions of this compound include various antioxidant compounds that help in scavenging free radicals and preventing oxidative damage .

Scientific Research Applications

Antioxidant Properties

C3HOM is recognized for its superior antioxidant capacity compared to melatonin and vitamin C. Research indicates that C3HOM effectively scavenges hydroxyl radicals and prevents oxidative degradation of critical cellular components like cytochrome C. This action is crucial in mitigating oxidative stress, which is implicated in numerous diseases.

Clinical Applications

The therapeutic potential of C3HOM extends to various clinical conditions associated with oxidative stress and inflammation.

Neurodegenerative Diseases

Studies have shown that C3HOM may play a role in the treatment of neurodegenerative disorders by reducing oxidative damage in neuronal cells. Its ability to scavenge free radicals suggests a protective mechanism against conditions such as Alzheimer's disease .

Cardiovascular Health

C3HOM has been investigated for its potential benefits in cardiovascular diseases by reducing oxidative stress and inflammation, which are critical factors in the pathogenesis of heart diseases .

Cancer Therapeutics

Research indicates that C3HOM may enhance the efficacy of certain chemotherapeutic agents by protecting healthy cells from oxidative damage while allowing for targeted cancer cell apoptosis .

Applications in Plant Biology

Recent studies show that C3HOM also plays a vital role in plant biology, particularly regarding growth and stress responses.

Growth Promotion

In Arabidopsis plants, exogenous application of C3HOM has been linked to enhanced growth and flowering, suggesting its role as a growth regulator under specific conditions .

Stress Resistance

C3HOM contributes to plant resilience against abiotic stresses such as salinity and pathogen attacks by modulating antioxidant defenses . This underscores its potential use in agricultural practices to improve crop yield and sustainability.

Case Studies and Research Findings

The following table summarizes key findings from notable studies on the applications of C3HOM:

Mechanism of Action

The mechanism by which Cyclic 3-Hydroxy Melatonin exerts its effects is similar to that of classic antioxidants like vitamin C. It effectively prevents the oxidative degradation of cytochrome C induced by hydrogen peroxide (H₂O₂) . The antioxidative mechanism involves initial radical addition to the indole ring, followed by keto-amine to enol-imine tautomerization, cyclization, and the addition of a second hydroxyl group .

Comparison with Similar Compounds

Melatonin and Its Major Metabolites

The table below summarizes the structural and functional distinctions between C3HOM and other melatonin-derived compounds:

Mechanistic and Functional Insights

- Antioxidant Efficacy : C3HOM and AMK are the most potent antioxidants among melatonin derivatives. C3HOM’s cyclic structure enhances stability, enabling sustained ROS scavenging, while AMK’s small size allows deeper cellular penetration . Both compounds reduce mitochondrial oxidative stress more effectively than melatonin .

- Anti-inflammatory Action : Unlike AFMK, which directly inhibits cyclooxygenase (COX) and cytokines like IL-6 and TNF-α , C3HOM indirectly modulates inflammation by reducing oxidative damage to cellular membranes and DNA .

Comparison with Non-Melatonin 3-Hydroxy Compounds

- 3-Hydroxy Oxylipins : Microbial-derived 3-hydroxy oxylipins (e.g., in Pseudomonas) regulate host-pathogen interactions and inflammation but lack direct antioxidant properties . Unlike C3HOM, these compounds are associated with pathogenic mechanisms rather than cellular protection .

- β-Nitrostyrenes: Synthetic 3-hydroxy-β-nitrostyrenes exhibit anti-parasitic activity (e.g., against Leishmania) but operate via non-antioxidant pathways, such as disrupting parasite membranes .

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying Cyclic 3-Hydroxy Melatonin in biological samples?

- Methodological Answer : Detection of CHM typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) due to its sensitivity in identifying low-concentration metabolites. For quantification, calibration curves using synthetic CHM standards are essential. Ensure sample preparation includes antioxidants (e.g., ascorbic acid) to prevent oxidative degradation during extraction. Validation should include spike-recovery experiments to confirm accuracy .

Q. How does CHM function as a biomarker for hydroxyl radical generation in vivo?

- Methodological Answer : CHM is formed via the scavenging of hydroxyl radicals by melatonin. To validate its role as a biomarker, use controlled in vivo models (e.g., rodents exposed to oxidative stressors like ionizing radiation). Measure CHM levels in urine or plasma using HPLC-MS and correlate with independent markers of oxidative damage (e.g., 8-OHdG). Statistical analysis should include regression models to establish dose-response relationships .

Q. What are the key challenges in distinguishing CHM from structurally similar melatonin metabolites?

- Methodological Answer : Structural analogs like N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) may co-elute in chromatographic assays. To resolve this, optimize chromatographic conditions (e.g., gradient elution) and employ tandem MS for fragmentation pattern analysis. Cross-validate findings with nuclear magnetic resonance (NMR) if ambiguity persists .

Advanced Research Questions

Q. How can researchers address contradictory data on CHM’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct systematic stability studies by incubating CHM in buffers across physiological pH ranges (4.0–7.4) and temperatures (4°C–37°C). Use kinetic modeling to calculate degradation rates. Discrepancies in literature may arise from differences in sample matrices (e.g., plasma vs. synthetic solutions); replicate experiments in biologically relevant media .

Q. What experimental designs are optimal for studying CHM’s role in neurodegenerative disease models?

- Methodological Answer : Use transgenic animal models (e.g., Alzheimer’s disease mice) and administer CHM intravenously or via osmotic pumps. Employ behavioral assays (e.g., Morris water maze) alongside immunohistochemistry for oxidative stress markers (e.g., 4-HNE). Include a melatonin-treated control group to differentiate CHM-specific effects from precursor-mediated pathways .

Q. How can in vitro findings on CHM’s antioxidant capacity be translated to in vivo relevance?

- Methodological Answer : In vitro assays (e.g., DPPH radical scavenging) often overestimate efficacy due to simplified systems. Validate in vivo by comparing CHM’s bioavailability and tissue distribution using radiolabeled isotopes (e.g., ³H-CHM). Pharmacokinetic parameters (half-life, clearance) should be integrated with redox proteomics to identify target pathways .

Q. What statistical approaches are recommended for meta-analyses of CHM’s therapeutic potential across heterogeneous studies?

- Methodological Answer : Use PRISMA guidelines to systematically aggregate data from preclinical and clinical studies. Employ random-effects models to account for variability in study designs (e.g., dosage, model systems). Sensitivity analyses should exclude outliers, and funnel plots can assess publication bias. Tools like RevMan or R’s metafor package are ideal for visualization .

Q. How should researchers handle discrepancies in CHM synthesis yields reported across studies?

- Methodological Answer : Variations in synthetic routes (e.g., Fenton reaction vs. enzymatic oxidation) impact yields. Replicate protocols with strict control of reaction conditions (pH, temperature, catalyst purity). Purification steps (e.g., column chromatography) must be documented in detail, including solvent ratios and retention factors. Report yields as molar percentages with error margins .

Methodological and Ethical Considerations

Q. What criteria should guide the inclusion of CHM studies in systematic reviews?

- Methodological Answer : Define inclusion/exclusion criteria a priori: peer-reviewed studies with full experimental details, validated detection methods, and appropriate controls (e.g., sham-operated animals). Exclude studies lacking raw data or using non-standardized CHM sources. Use tools like ROB-2 for risk-of-bias assessment .

Q. How can researchers ensure reproducibility in CHM-focused studies?

- Methodological Answer :

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw chromatograms, NMR spectra, and statistical code in public repositories (e.g., Zenodo). Detailed Materials and Methods sections must specify reagent sources (e.g., Sigma-Aldrich catalog numbers) and instrument settings (e.g., MS ionization voltages) .

Q. What ethical guidelines apply to CHM research involving human subjects?

- Methodological Answer :

Obtain informed consent and ethical approval (e.g., IRB protocol number). For clinical trials, register in databases like ClinicalTrials.gov . Disclose conflicts of interest, especially if using proprietary CHM formulations. Follow CONSORT guidelines for reporting randomized controlled trials .

Data Presentation and Publication

Q. How should conflicting data on CHM’s pharmacokinetics be presented in manuscripts?

Q. What are the best practices for visualizing CHM’s interaction with redox pathways?

- Methodological Answer :

Use pathway mapping tools (e.g., KEGG, Reactome) to illustrate CHM’s role in scavenging ROS. Heatmaps or volcano plots can highlight differential expression of oxidative stress markers in CHM-treated vs. control groups. Ensure high-resolution figures (300+ DPI) with accessible color palettes .

Q. How to address AI-generated content in CHM research manuscripts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.